tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-amino-6-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluorophenyl group to a more reactive phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its piperazine core is a common motif in pharmaceuticals, making it a valuable scaffold for drug design.
Industry: The compound finds applications in the pharmaceutical industry as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable component in the production of various drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The amino group and fluorophenyl group allow the compound to bind to enzymes or receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
- tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate is unique due to the position of the amino and fluorophenyl groups. This specific arrangement influences its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(16)5-4-6-12(13)17/h4-6H,7-10,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLKLTXXFZNQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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